![molecular formula C16H18O5 B14447014 Acetic acid--[5-(5-ethenyl-2-methoxyphenyl)furan-3-yl]methanol (1/1) CAS No. 79694-74-9](/img/structure/B14447014.png)
Acetic acid--[5-(5-ethenyl-2-methoxyphenyl)furan-3-yl]methanol (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid–[5-(5-ethenyl-2-methoxyphenyl)furan-3-yl]methanol (1/1) is a chemical compound that combines the properties of acetic acid and a furan derivative. This compound is of interest due to its unique structure, which includes both an aromatic furan ring and a methanol group. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–[5-(5-ethenyl-2-methoxyphenyl)furan-3-yl]methanol (1/1) typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the ethenyl group: This step involves the addition of an ethenyl group to the furan ring, which can be done using various alkylation methods.
Methanol group attachment:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group, altering the compound’s properties.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
科学研究应用
Acetic acid–[5-(5-ethenyl-2-methoxyphenyl)furan-3-yl]methanol (1/1) has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of acetic acid–[5-(5-ethenyl-2-methoxyphenyl)furan-3-yl]methanol (1/1) involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity, signal transduction pathways, and cellular processes. The exact mechanism may vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- Acetic acid, 2-(3,5-dimethoxyphenyl)-, methyl ester
- Acetic acid, 5-methylhex-2-yl ester
- Acetic acid 5-acetyl-2-methoxy-phenyl ester
Uniqueness
Acetic acid–[5-(5-ethenyl-2-methoxyphenyl)furan-3-yl]methanol (1/1) is unique due to the presence of both an ethenyl group and a methanol group attached to a furan ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
79694-74-9 |
|---|---|
分子式 |
C16H18O5 |
分子量 |
290.31 g/mol |
IUPAC 名称 |
acetic acid;[5-(5-ethenyl-2-methoxyphenyl)furan-3-yl]methanol |
InChI |
InChI=1S/C14H14O3.C2H4O2/c1-3-10-4-5-13(16-2)12(6-10)14-7-11(8-15)9-17-14;1-2(3)4/h3-7,9,15H,1,8H2,2H3;1H3,(H,3,4) |
InChI 键 |
PMJRNIBURWYLSU-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)O.COC1=C(C=C(C=C1)C=C)C2=CC(=CO2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


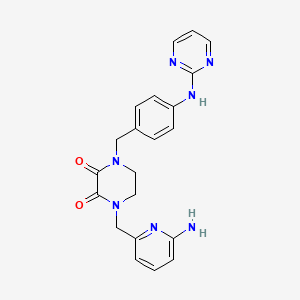
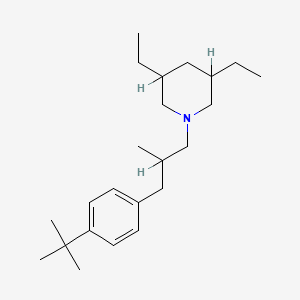
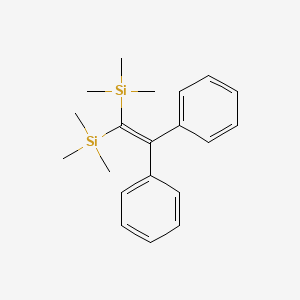
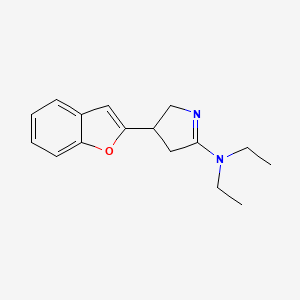

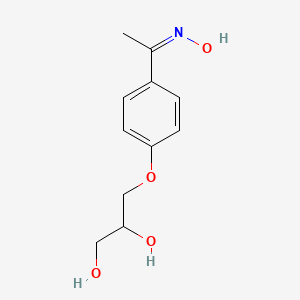
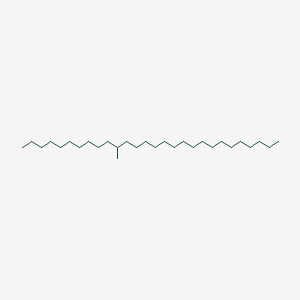
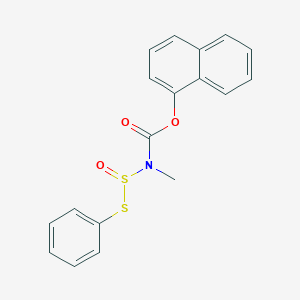
![1-Fluorobicyclo[2.2.1]heptane](/img/structure/B14446984.png)
![(1S)-3-Oxabicyclo[3.2.0]heptan-2-one](/img/structure/B14446987.png)
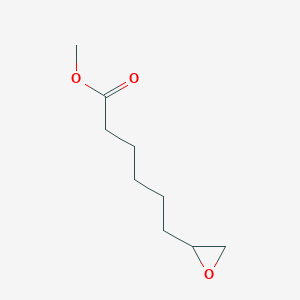
![2,4-Pentanedione, 3-[2-(3-methyl-4-nitro-5-isoxazolyl)-1-phenylethyl]-](/img/structure/B14446989.png)
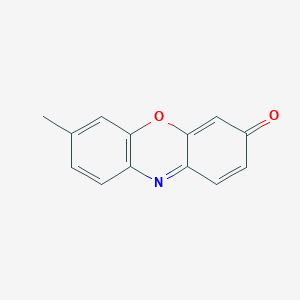
![9,9'-(1,4-Phenylene)di(9-azabicyclo[3.3.1]nonan-3-one)](/img/structure/B14446998.png)
